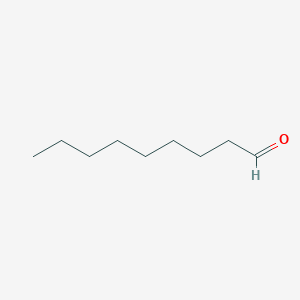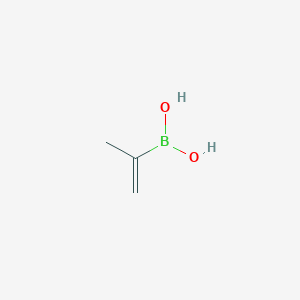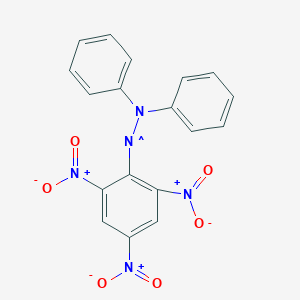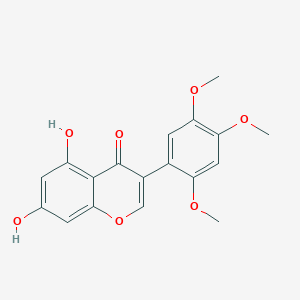
5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one
Overview
Description
5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one is a trimethoxyflavone . It is a type of organic compound with the molecular formula C20H22O8 . The average mass of this compound is 390.384 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 344.31500, a density of 1.387g/cm3, a boiling point of 562.4ºC at 760mmHg, and a melting point of 266-276ºC .Scientific Research Applications
Structural Analysis and Properties
- Crystal Structure and Hydrogen Bonding: The compound exhibits interesting structural properties, including intramolecular hydrogen bonding and formation of hydrogen-bonded chains in its crystal structure (Xiong, Wu, Chen, & Chen, 2009).
- Spectroscopic Analysis and DFT Investigation: Spectroscopic and quantum mechanical studies reveal insights into the functional group assignments and the stability and reactivity of the compound. Its interaction with graphene forms molecular self-assembly, enhancing various physicochemical properties (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).
Chemical Synthesis and Complexation Studies
- Synthesis of Novel Crown Ethers: The compound has been used in the synthesis of novel chromenone crown ethers. The stability constants for their complexes with sodium and potassium ions have been determined, providing insights into their chemical behavior (Gündüz et al., 2006).
Biological Activities
- Incorporation in Grass Lignin Polymers: Tricin, a flavone related to the compound, has been found to be incorporated in grass lignin polymers, showing significant effects on the structure of these natural polymers (Lan et al., 2018).
- Potential as Telomerase Inhibitors: Certain derivatives have been studied for their role as telomerase inhibitors, with implications in cancer research. These derivatives have shown activity against various cancer cell lines and have been explored for their mechanism of action (Wang et al., 2018).
Pharmacokinetics and Antioxidant Properties
- Pharmacokinetic Studies: The compound's isomers have demonstrated differential antineoplastic activities and have been analyzed for pharmacokinetic profiles in rats, providing valuable data for potential therapeutic uses (Whitted et al., 2015).
- Antioxidant Activity: Its structure-activity relationships have been investigated for antioxidant properties, comparing it with known antioxidants. This research provides insights into its potential as a chain-breaking antioxidant (Kancheva et al., 2010).
properties
IUPAC Name |
5,7-dihydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-13-7-15(24-3)14(23-2)6-10(13)11-8-25-16-5-9(19)4-12(20)17(16)18(11)21/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYUMUHNYLUAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301177865 | |
| Record name | 5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301177865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one | |
CAS RN |
75340-02-2 | |
| Record name | 5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75340-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301177865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



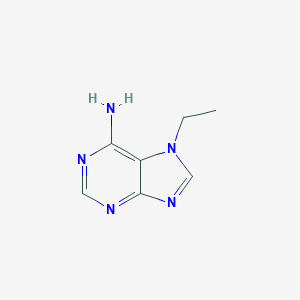
![2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B32949.png)
![2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32951.png)
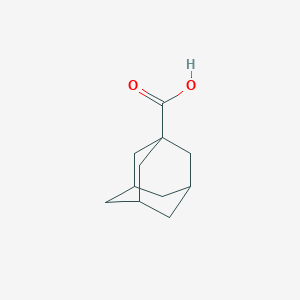
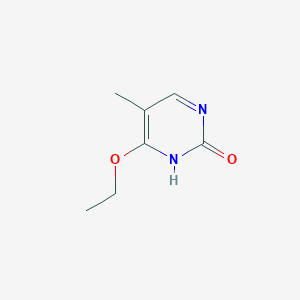
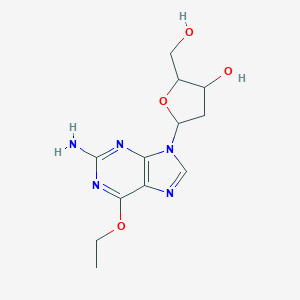
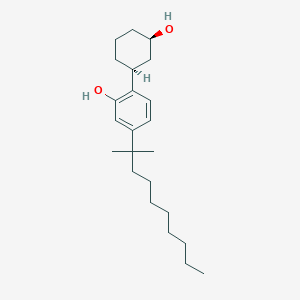
![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)
![(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol](/img/structure/B32970.png)
